Sodium gallate

Übersicht

Beschreibung

Sodium gallate, with the chemical formula C7H5NaO5, is a white crystalline powder known for its good solubility in water. It is an acidic compound that can react with bases to form salts and decomposes at high temperatures, releasing carbon dioxide and water . This compound is widely used in various industries, including food, pharmaceuticals, and textiles, due to its antioxidant and preservative properties .

Synthetic Routes and Reaction Conditions:

Extraction from Gallic Acid: this compound can be synthesized by reacting gallic acid, which is extracted from food or industrial waste, with sodium hydroxide.

Synthesis from Glucose: Another method involves the oxidation of glucose, followed by acid hydrolysis and subsequent reaction with sodium hydroxide to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction of gallic acid from natural sources such as gallnuts, sumac, and tea leaves, followed by its reaction with sodium hydroxide. This method is preferred due to the availability of raw materials and the relatively simple reaction conditions required .

Types of Reactions:

Reduction: While less common, this compound can participate in reduction reactions under specific conditions.

Substitution: this compound can react with various reagents to form substituted products, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions:

Oxidizing Agents: this compound is oxidized in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Reducing Agents: Specific reducing agents can be used to reduce this compound, although these reactions are less frequently studied.

Substitution Reactions: Various nucleophiles can react with this compound under appropriate conditions to form substituted derivatives.

Major Products Formed:

Oxidation Products: Oxidation of this compound typically results in the formation of quinones and other oxidized derivatives.

Substitution Products: Depending on the nucleophile used, a variety of substituted gallate derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Chemistry

Sodium gallate serves as a reagent in various chemical reactions. It is used as a stabilizer for certain compounds and plays a role in synthesizing other chemical derivatives.

Biology

Antioxidant Properties: this compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and cellular protection. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Cellular Effects: Research indicates that this compound can influence cell signaling pathways, gene expression, and metabolism. For instance, it modulates the NF-κB signaling pathway, leading to reduced inflammation.

Pharmacological Studies: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Studies have shown that it can inhibit enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase .

Medicine

This compound is being explored for its potential applications in treating various diseases:

- Anticancer Activity: Research indicates that this compound may induce apoptosis in cancer cell lines. For example, studies on pancreatic cancer cell lines have demonstrated its ability to inhibit cell growth through apoptotic pathways .

- Anti-inflammatory Effects: this compound has shown promise in reducing inflammation, which is crucial for conditions like osteoarthritis. Modified derivatives of gallic acid have been found to exhibit improved biological activity compared to their parent compounds .

Industry

This compound is utilized across several industries:

- Food Industry: It acts as a food additive and preservative due to its antioxidant properties.

- Textile Industry: It is employed as a dye-fixing agent.

- Cosmetic Industry: this compound is included in formulations for its antioxidant benefits.

Case Studies

Wirkmechanismus

The mechanism of action of sodium gallate primarily involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . This compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl Gallate: Similar to propyl gallate, ethyl gallate is used for its antioxidant properties but has distinct chemical and physical properties.

Uniqueness of this compound: this compound stands out due to its excellent solubility in water and its ability to form stable salts with bases. Its unique combination of antioxidant and preservative properties makes it highly valuable in various industrial applications .

Biologische Aktivität

Sodium gallate, a salt derived from gallic acid, is known for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the pharmacological effects of this compound, supported by relevant research findings and case studies.

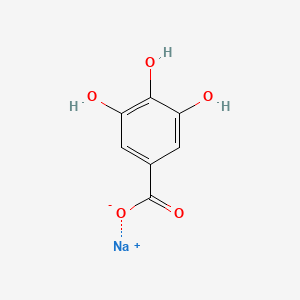

Chemical Structure and Properties

This compound is the sodium salt of gallic acid (3,4,5-trihydroxybenzoic acid), which is a polyphenolic compound. The presence of multiple hydroxyl groups in its structure contributes to its biological activities. The gallate moiety is crucial for its antioxidant properties, as it can scavenge free radicals and modulate various cellular pathways.

Antioxidant Activity

This compound exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Research indicates that this compound can reduce mitochondrial dysfunction and lipid peroxidation in various cell types, thereby preventing cellular damage associated with oxidative stress .

Table 1: Antioxidant Effects of this compound

| Study | Cell Type | Effect | Mechanism |

|---|---|---|---|

| SH-SY5Y | Reduced mitochondrial dysfunction | Decreased ROS levels | |

| HL-60 | Induced apoptosis via ROS production | Prooxidant action |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| E. coli | 100 | 86 |

| S. aureus | 200 | 93 |

| Mixed Bacterial Culture | 100-200 | 88.6 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic markers such as BAX and Bcl-2. This compound's ability to inhibit cell proliferation is linked to its structural similarity to other flavonoids, which enhances its interaction with cellular targets involved in cancer progression .

Case Study: Effects on Pancreatic Cancer Cells

A study investigated the effects of this compound on pancreatic cancer cell lines (PA-TU-8902, CFPAC-1). Results indicated that this compound treatment led to significant reductions in cell viability and increased apoptosis rates. The study highlighted that this compound could upregulate pro-apoptotic genes while downregulating anti-apoptotic genes .

Analyse Chemischer Reaktionen

Oxidation Reactions

Sodium gallate undergoes oxidation primarily in alkaline environments, forming quinones and other oxidized derivatives. Key findings include:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂), atmospheric oxygen, or transition metal catalysts in alkaline solutions .

-

Mechanism : The hydroxyl groups on the aromatic ring donate electrons, leading to semiquinone radical intermediates that stabilize via resonance .

-

Products :

Table 1: Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | pH 9–11 | Galloquinone | 75–85 |

| O₂ (air) | Alkaline | Semiquinones | 60–70 |

Reduction Reactions

Reduction is less common but occurs under controlled conditions:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

-

Mechanism : The carboxylate group remains inert, while the aromatic ring undergoes partial hydrogenation.

-

Products : Dihydrogallate derivatives (C₇H₇NaO₅).

Substitution Reactions

The phenolic hydroxyl groups participate in nucleophilic substitutions:

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) or acyl chlorides in polar aprotic solvents (e.g., DMF) .

-

Mechanism : Deprotonation of hydroxyl groups by bases (e.g., K₂CO₃) enhances nucleophilicity, facilitating alkylation or acylation .

-

Products :

-

O-Methyl gallate (C₈H₇NaO₅) via methylation.

-

Acetylated derivatives (C₉H₇NaO₆) with acetic anhydride.

-

Table 2: Substitution Reactivity

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| This compound | CH₃I/K₂CO₃ | O-Methyl gallate | Antioxidant synthesis |

| This compound | (CH₃CO)₂O | Acetyl gallate | Polymer precursors |

Acid-Base Reactions

This compound reacts reversibly with acids to regenerate gallic acid:

-

Reagents/Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous solutions .

-

Equation :

-

Applications : Used to recover gallic acid for industrial reuse.

Complexation with Metal Ions

The carboxylate and hydroxyl groups chelate metal ions, forming stable complexes:

-

Reagents/Conditions : Fe³⁺, Cu²⁺, or Al³⁺ in neutral to slightly acidic solutions .

-

Structure : Octahedral coordination complexes confirmed via X-ray diffraction .

-

Applications : Water treatment for metal ion sequestration .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes:

-

Products : Sodium carbonate (Na₂CO₃), carbon dioxide (CO₂), and water (H₂O).

-

Equation :

Biochemical Transformations

In enzymatic systems (e.g., Lactobacillus plantarum), this compound undergoes decarboxylation:

Structural Influences on Reactivity

The orthorhombic crystal structure of γ-NaGaO₂ (space group Pbca) enhances stability under oxidative conditions, as the tetrahedral [GaO₄] units form a rigid network . This structural integrity explains its resistance to hydrolysis compared to alkyl gallates .

Eigenschaften

IUPAC Name |

sodium;3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHLWVUAICIIPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883790 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2053-21-6 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.